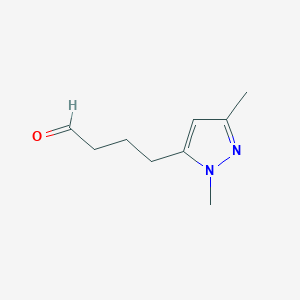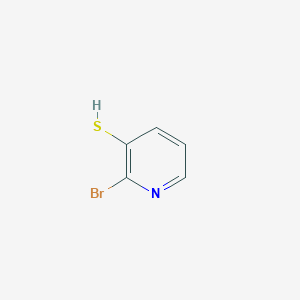![molecular formula C12H17N3O4 B13621044 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid CAS No. 1998633-77-4](/img/structure/B13621044.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrimidine ring, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Coupling Reaction: The protected amino acid is coupled with the pyrimidine ring using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino and pyrimidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry
In chemistry, (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its pyrimidine ring is of particular interest due to its presence in nucleotides and nucleic acids.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features allow for the design of molecules with potential therapeutic effects.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it suitable for various industrial processes.
作用機序
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The amino and pyrimidine groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2R)-2-Amino-3-(pyrimidin-4-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid: Contains a pyridine ring instead of a pyrimidine ring, altering its chemical properties.
Uniqueness
The presence of the Boc protecting group in (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid provides stability and selectivity in chemical reactions. The pyrimidine ring adds to its versatility, making it a valuable compound for various applications.
特性
CAS番号 |
1998633-77-4 |
|---|---|
分子式 |
C12H17N3O4 |
分子量 |
267.28 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-4-5-13-7-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17)/t9-/m1/s1 |
InChIキー |
PEDGWWWLDZOMMV-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC=NC=C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=NC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



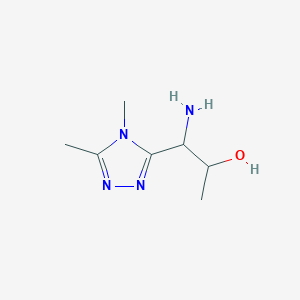
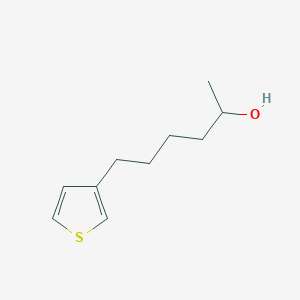
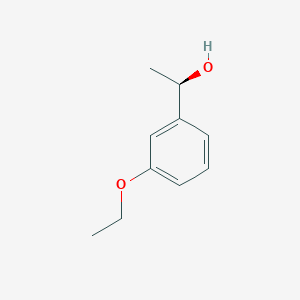

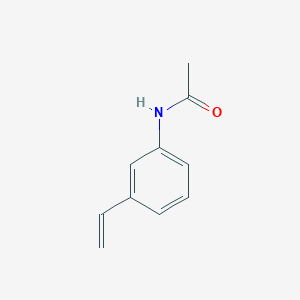
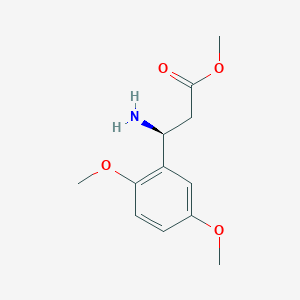

![1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13621018.png)
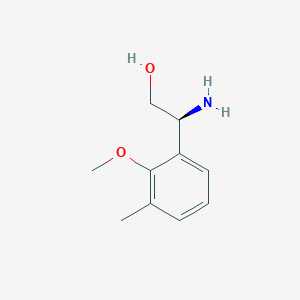
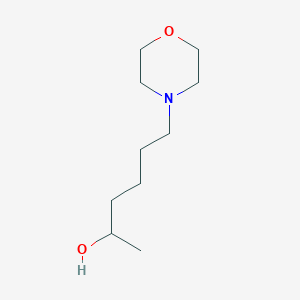
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
